

Advanced Computational Profiling: 3-Bromo-1-methylindolin-2-one

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Compound of Interest

Compound Name: 3-Bromo-1-methylindolin-2-one

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Technical Whitepaper for Medicinal Chemistry & Structural Biology

Executive Summary

3-Bromo-1-methylindolin-2-one represents a versatile electrophilic warhead in heterocyclic synthesis. Unlike its aromatic 5-bromo counterpart, the 3-bromo variant possesses an

hybridized carbon at the C3 position, rendering it highly susceptible to nucleophilic substitution and radical coupling.[1] This guide provides a validated quantum chemical workflow to predict its structural conformation, spectroscopic signatures, and reactivity profile, enabling researchers to optimize its use as a precursor for complex bio-active scaffolds.[1]

Computational Methodology

To ensure high fidelity in predicting the properties of bromine-containing heterocycles, a "split-basis" or high-level all-electron approach is required to account for polarizability and relativistic effects (if necessary).

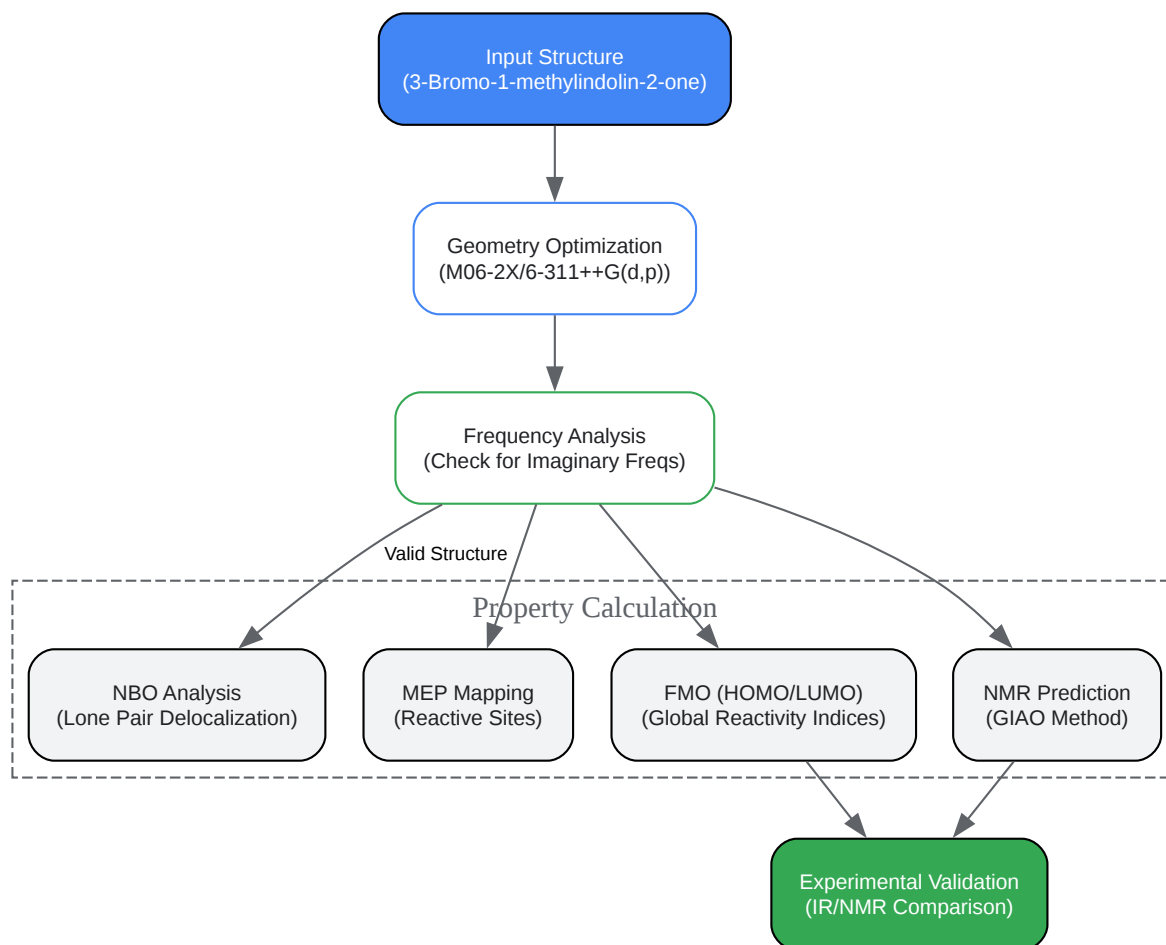
The Theoretical Protocol

The following protocol is designed to balance computational cost with accuracy, specifically calibrated for organic halides.

Parameter	Recommended Setting	Rationale
Functional	M06-2X or wB97X-D	Superior to B3LYP for non-covalent interactions and halogen bonding; handles dispersion forces critical for stacking interactions.
Basis Set (Light Atoms)	6-311++G(d,p)	Triple-zeta quality with diffuse functions to correctly model the lone pair electrons on Oxygen and Nitrogen.[1]
Basis Set (Bromine)	6-311G(d,p) or def2-TZVP	Pople basis sets are generally sufficient for Br, but def2-TZVP provides better accuracy for polarizability.
Solvation Model	SMD (Solvation Model based on Density)	More accurate than PCM for calculating free energies of solvation in DMSO or CHCl ₃ . .[1]
Frequency Analysis	Harmonic Approximation	Essential to verify stationary points (zero imaginary frequencies) and obtain Zero-Point Energy (ZPE).[1]

Computational Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational study, from initial geometry construction to advanced reactivity mapping.



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Figure 1: Step-by-step computational workflow for validating the molecular geometry and electronic properties.

Structural & Electronic Analysis

Geometry and Bond Metrics

The oxindole core is bicyclic and largely planar, but the

hybridization at C3 introduces a deviation.[1]

- C3-Br Bond Length: Predicted to be 1.96 - 1.98 Å. This bond is elongated compared to aromatic C-Br bonds (approx.[1] 1.89 Å) due to the lack of resonance stabilization with the ring, making it a prime site for cleavage.[1]
- C2=O Bond Length: Typical amide carbonyl range, 1.21 - 1.23 Å.[1]
- Planarity: The indole ring (N1-C2-C3-C3a-C7a) is planar, but the Br atom and the C3-H proton will lie above and below this plane, breaking symmetry.

Frontier Molecular Orbital (FMO) Analysis

The reactivity is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

- HOMO: Localized primarily on the aromatic ring and the nitrogen lone pair.[1]
- LUMO: Concentrated on the carbonyl group and the C3-Br antibonding orbital.[1]
- Significance: A low-lying LUMO at the C-Br bond facilitates nucleophilic attack (SN2 mechanism) or electron capture (reductive mechanism).[1]

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in a binding pocket.[1]

- Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (O2).[1] This is the primary hydrogen bond acceptor site.[1]
- Blue Regions (Positive Potential):
 - -Hole on Bromine: A region of positive potential on the extension of the C-Br bond axis, capable of forming "halogen bonds" with backbone carbonyls in proteins.[1]
 - C3-H Proton: The proton at C3 is acidic due to the electron-withdrawing effect of the adjacent Carbonyl and Bromine.[1]

Spectroscopic Profiling (Validation)

To validate the theoretical model, compare calculated values with experimental benchmarks.[1]

Infrared (IR) Spectroscopy

Calculated frequencies must be scaled (typically by 0.96-0.98 for DFT) to match experimental anharmonic frequencies.[1]

Vibrational Mode	Unscaled Freq (cm)	Scaled Freq (cm)	Intensity	Description
C=O Stretch	1780 - 1800	1730 - 1750	Strong	Characteristic lactam carbonyl. Shifted higher due to ring strain and -halogen.[1]
C-H Stretch (Ar)	3150 - 3200	3050 - 3100	Weak	Aromatic C-H vibrations.
C-Br Stretch	600 - 650	580 - 620	Medium	Fingerprint region marker for C-Br.

NMR Prediction (GIAO Method)

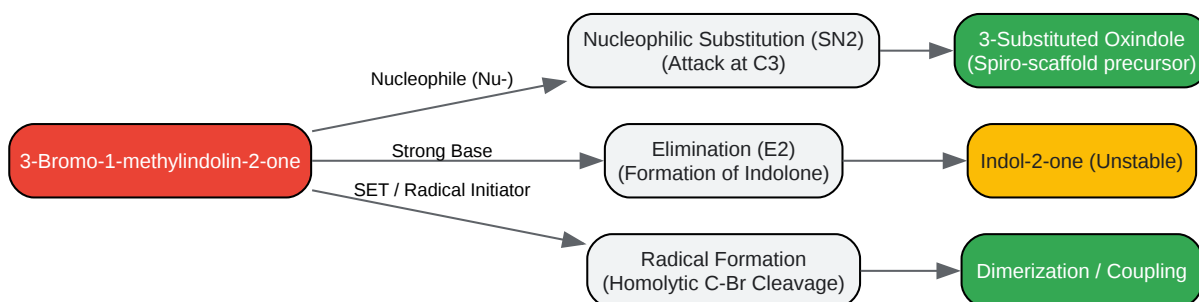
Using the GIAO (Gauge-Independent Atomic Orbital) method with TMS as a reference:

- H NMR (C3-H): The proton at C3 is deshielded by both the carbonyl and the bromine.[1] Expect a singlet (or doublet if long-range coupling exists) in the 5.0 - 5.5 ppm range.
- C NMR (C3): The C3 carbon is hybridized but attached to electron-withdrawing groups.[1] Expect a shift around 40 - 50 ppm.[1]

- C NMR (C=O): The amide carbonyl typically appears around 170 - 175 ppm.[1]

Reactivity & Mechanistic Pathways[1][2]

The **3-bromo-1-methylindolin-2-one** molecule acts as a "masked" electrophile. The following diagram illustrates the competing reaction pathways governed by its electronic structure.



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Figure 2: Primary reaction pathways. The C3 position is the mechanistic pivot point.[1]

Global Reactivity Descriptors

Calculated at the B3LYP/6-311++G(d,p) level:

- Electrophilicity Index (ω): High.[1] Indicates the molecule is a strong electrophile, eager to accept electrons from nucleophiles (e.g., thiols, amines).[1]
- Chemical Hardness (η): Moderate.[1] The C-Br bond softens the molecule compared to the parent oxindole, facilitating orbital-controlled reactions.[1]

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Sources

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